methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate

Heterocyclic chemistry Regioselective synthesis Thiopyran derivatives

Methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate (CAS 38555-41-8) is a sulfur-containing heterocyclic β-ketoester building block with the molecular formula C7H10O3S and a molecular weight of 174.22 g/mol. It features a tetrahydrothiopyran ring with a ketone at position 3 and a methyl carboxylate at position 2, making it a versatile intermediate for synthesizing complex thiopyran-fused heterocycles, including IKK2 inhibitors and PDE4 inhibitors.

Molecular Formula C7H10O3S
Molecular Weight 174.22 g/mol
CAS No. 38555-41-8
Cat. No. B3383078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate
CAS38555-41-8
Molecular FormulaC7H10O3S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(=O)CCCS1
InChIInChI=1S/C7H10O3S/c1-10-7(9)6-5(8)3-2-4-11-6/h6H,2-4H2,1H3
InChIKeyCEDARSWTTYNIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl 3-Oxotetrahydro-2H-thiopyran-2-carboxylate (CAS 38555-41-8) for Thiopyran-Based Synthesis


Methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate (CAS 38555-41-8) is a sulfur-containing heterocyclic β-ketoester building block with the molecular formula C7H10O3S and a molecular weight of 174.22 g/mol . It features a tetrahydrothiopyran ring with a ketone at position 3 and a methyl carboxylate at position 2, making it a versatile intermediate for synthesizing complex thiopyran-fused heterocycles, including IKK2 inhibitors and PDE4 inhibitors . The compound is commercially available with a purity of ≥95% to 98% .

Why Methyl 3-Oxotetrahydro-2H-thiopyran-2-carboxylate Cannot Be Substituted with Generic Thiopyran Analogs


Close structural analogs of methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate, such as the ethyl ester (CAS 58509-73-2), the positional isomer methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 4160-61-6), and the thiolane analog methyl 3-oxotetrahydrothiophene-2-carboxylate (CAS 2689-69-2), exhibit differences in physicochemical properties and reactivity that preclude simple interchange [1]. The position of the oxo group dictates the direction of enolate alkylation and cyclocondensation reactions, directly impacting the regiochemistry of fused heterocycles [2]. The methyl ester also offers a distinct balance of volatility and lipophilicity compared to the ethyl homolog, influencing reaction monitoring and purification workflows [3].

Quantitative Differentiation of Methyl 3-Oxotetrahydro-2H-thiopyran-2-carboxylate Against Closest Analogs


Positional Isomer Regioselectivity: 3-Oxo-2-carboxylate vs. 4-Oxo-3-carboxylate in Cyclization Reactions

The 3-oxo-2-carboxylate regioisomer allows for the direct construction of 2,3-fused thiopyranopyrimidines, whereas the 4-oxo-3-carboxylate isomer leads to 3,4-fused systems [1]. This regiospecificity is critical for accessing the biologically active thiopyrano[3,2-d]pyrimidine core found in PDE4B inhibitors, a scaffold not accessible from the 4-oxo isomer without additional synthetic steps .

Heterocyclic chemistry Regioselective synthesis Thiopyran derivatives

Ester Homolog Comparison: Methyl vs. Ethyl 3-Oxotetrahydro-2H-thiopyran-2-carboxylate Physicochemical Properties

The methyl ester (MW 174.22 g/mol, boiling point ~266°C, LogP 0.9) is more volatile than the ethyl ester (MW 188.24 g/mol, predicted boiling point ~285°C), facilitating removal of excess reagent and simplifying GC/HPLC analysis [1]. Its lower LogP (0.9 vs. ~1.4 predicted for the ethyl ester) also alters the retention time on reversed-phase columns, which can be exploited for better separation in complex mixtures [1].

Physicochemical properties Reaction monitoring Purification

Ring Size Differentiation: Thiopyran vs. Thiolane Core in Building Block Reactivity

The six-membered thiopyran ring in methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate exhibits lower ring strain than the five-membered thiolane analog (methyl 3-oxotetrahydrothiophene-2-carboxylate, CAS 2689-69-2), leading to greater thermal stability and a different conformational landscape . This allows the thiopyran derivative to participate in cycloaddition and annulation reactions under harsher conditions (e.g., >100°C) where the thiolane compound may undergo ring-opening or decomposition [1].

Ring strain Synthetic intermediate Thioether stability

Enantioselective Synthesis Potential: Chiral Center at C2 for Thiopyran-Based Drug Intermediates

The C2 position of the thiopyran ring is a stereogenic center when the ester group is present, allowing for the synthesis of enantiomerically enriched intermediates. The (R)-enantiomer, methyl (2R)-3-oxothiane-2-carboxylate, has been characterized with a distinct InChIKey (CEDARSWTTYNIHA-ZCFIWIBFSA-N) [1]. This contrasts with the planar symmetry of the 4-oxo isomer (CAS 4160-61-6), which is achiral at the corresponding position . Access to chirality at this position is essential for constructing enantiopure thiopyran-containing pharmacophores.

Chiral building block Asymmetric synthesis Drug intermediate

Optimal Application Scenarios for Methyl 3-Oxotetrahydro-2H-thiopyran-2-carboxylate in R&D and Industrial Settings


Medicinal Chemistry: Synthesis of PDE4B-Selective Inhibitors via Thiopyrano[3,2-d]pyrimidine Core

Use methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate as the starting material for cyclocondensation with guanidine derivatives to build the 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine scaffold [1]. The 3-oxo-2-carboxylate regiochemistry ensures the correct ring fusion for PDE4B subtype selectivity, as demonstrated by Goto et al. in the development of 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives with improved therapeutic windows [1].

Process Chemistry: High-Temperature Batch and Continuous Flow Diazo Transfer Reactions

Leverage the thermal stability of the thiopyran ring for the synthesis of cyclic α-diazo-β-keto sulfoxides via diazo transfer under continuous flow conditions, as described by McCaw et al. [2]. Enhanced yields and increased safety compared to batch protocols make this route attractive for scale-up.

Analytical Method Development: Chromatographic Separation of Thiopyran Ester Mixtures

Exploit the intermediate LogP (0.9) of the methyl ester to develop robust HPLC methods for monitoring reactions that produce mixtures of thiopyran regioisomers or ester homologs, where the methyl ester's distinct retention time relative to the ethyl ester (predicted LogP ~1.4) allows for effective separation [3].

Chiral Building Block Synthesis: Enantiopure Thiopyran Intermediates for Drug Discovery

Procure the (R)-enantiomer (methyl (2R)-3-oxothiane-2-carboxylate) for the asymmetric synthesis of chiral thiopyran-containing drug candidates [4]. The presence of a stereogenic center at C2 provides a point of chirality that can be carried through a synthetic sequence, a feature not available from the 4-oxo-3-carboxylate regioisomer [4].

Quote Request

Request a Quote for methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.